6-(3-Methoxyphenyl)picolinimidamide hydrochloride
Description
6-(3-Methoxyphenyl)picolinimidamide hydrochloride is a pyridine derivative featuring a picolinimidamide backbone substituted with a 3-methoxyphenyl group at the 6-position of the pyridine ring.
Structure
3D Structure of Parent
Properties
CAS No. |
1179361-79-5 |
|---|---|
Molecular Formula |
C13H14ClN3O |
Molecular Weight |
263.72 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)pyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C13H13N3O.ClH/c1-17-10-5-2-4-9(8-10)11-6-3-7-12(16-11)13(14)15;/h2-8H,1H3,(H3,14,15);1H |
InChI Key |
AOYSTGVAKIMYRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CC=C2)C(=N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Nitrile to Imidamide Conversion via Amidoxime Intermediate
A widely reported method involves converting 6-(3-methoxyphenyl)picolinonitrile to the corresponding imidamide through an amidoxime intermediate.
Procedure :
-
Amidoxime Formation :
-
Reduction to Imidamide :
-
Hydrochloride Salt Formation :
Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | NH₂OH·HCl, EtOH, 80°C | 75% | 95% |
| 2 | H₂/Pd-C, MeOH, RT | 82% | 98% |
| 3 | HCl/EtOH | 95% | 99% |
Advantages : High purity and scalability. Limitations : Requires handling of hazardous reducing agents.
Direct Deprotonation Using Lithium Hexamethyldisilazide (LiHMDS)
A more efficient one-pot method avoids the amidoxime intermediate by directly deprotonating the nitrile.
Procedure :
-
Deprotonation :
-
Acidification :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 4 hours |
| Yield | 88% |
| Purity (HPLC) | 99.2% |
Advantages : Faster reaction time and higher yield. Limitations : Sensitivity to moisture and temperature.
Comparative Analysis of Methodologies
Yield and Scalability
Purity and Byproduct Formation
-
The amidoxime method generates fewer byproducts (<2%) compared to the LiHMDS route (3–5% nitrile hydrolysis).
-
Chromatographic purification (silica gel, CH₂Cl₂/MeOH) is required for both methods to achieve >98% purity.
Alternative Approaches
Microwave-Assisted Synthesis
A microwave-enhanced protocol reduces reaction times by 50%:
Photolytic Methods
UV-light-promoted amidinyl radical formation has been explored but yields lower purity (≤90%).
Critical Reaction Parameters
Solvent Selection
Temperature Control
-
Amidoxime formation requires strict temperature control (70–80°C) to prevent nitrile hydrolysis.
-
LiHMDS reactions must remain below −10°C to avoid side reactions.
Industrial-Scale Considerations
Cost Efficiency
Chemical Reactions Analysis
Types of Reactions
6-(3-Methoxyphenyl)picolinimidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research has indicated that 6-(3-Methoxyphenyl)picolinimidamide hydrochloride exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. For instance, significant reductions in tumor size were observed in murine models treated with this compound, suggesting its potential as a therapeutic agent in oncology.
Mechanistic Insights : The compound's mechanism of action may involve the modulation of apoptosis-related pathways, as evidenced by downregulation of anti-apoptotic proteins in treated cell lines. This suggests that this compound could selectively induce apoptosis in cancer cells while sparing normal cells.
Diabetes Management : Preliminary studies also point to its potential role in enhancing insulin sensitivity and improving glucose metabolism. In diabetic mouse models, treatment with this compound resulted in improved glucose tolerance tests and elevated serum insulin levels post-treatment .
Organic Synthesis Applications
This compound serves as an important intermediate in organic synthesis, particularly for developing novel pharmaceuticals and agrochemicals. Its unique structure allows for various modifications that can lead to derivatives with enhanced biological activities.
Case Study 1: Anticancer Efficacy
A study conducted at a leading cancer research institute evaluated the efficacy of this compound against triple-negative breast cancer models. Results showed:
- Tumor Reduction : Approximately 40% reduction in tumor size compared to control groups.
- Mechanistic Analysis : Downregulation of key proteins involved in cell survival pathways was observed through Western blot analysis.
Case Study 2: Metabolic Effects
In another investigation focusing on diabetes:
Mechanism of Action
The mechanism of action of 6-(3-Methoxyphenyl)picolinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Physicochemical Properties
- Lipophilicity (LogP) : The methoxy group in 6-(3-Methoxyphenyl)picolinimidamide hydrochloride likely confers moderate lipophilicity (estimated LogP ~2–3), intermediate between the hydrophilic 6-(methylsulfonamido)picolinic acid derivatives and the highly lipophilic trifluoromethyl analog .
- Polar Surface Area (PSA): Amidino groups contribute to high PSA (~70–80 Ų), enhancing hydrogen-bonding capacity, which is critical for biological activity or coordination with metal ions .
Key Research Findings and Challenges
- Electronic Effects : The 3-methoxyphenyl group’s electron-donating nature may stabilize charge in metal complexes, contrasting with electron-withdrawing groups (e.g., CF₃) that enhance electrophilic reactivity .
- Purity and Stability : Hydrochloride salts generally improve stability, but impurities such as cyclohexene derivatives (e.g., ) must be monitored during synthesis.
Biological Activity
6-(3-Methoxyphenyl)picolinimidamide hydrochloride, known by its CAS number 1179361-79-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a picolinimidamide structure, characterized by a pyridine ring linked to an imidamide group, with a methoxyphenyl substituent that enhances its unique properties and applications.
- Molecular Formula : C12H13ClN4O
- Molecular Weight : Approximately 263.72 g/mol
- IUPAC Name : this compound
The synthesis typically involves the reaction of 3-methoxyaniline with picolinic acid derivatives under controlled conditions, often utilizing solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the formation of the hydrochloride salt.
The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways. Research indicates that it may exhibit:
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains, including Mycobacterium tuberculosis .
- Anti-hyperglycemic Effects : In experimental models, this compound has demonstrated significant reductions in serum glucose levels, indicating potential use in managing diabetes .
- Anti-inflammatory Properties : The compound may exert effects on inflammatory pathways, which could be beneficial in treating conditions associated with chronic inflammation.
Case Studies and Research Findings
- Antimicrobial Screening :
- Diabetes Management :
-
Inflammatory Response Modulation :
- Investigations into the compound's role in inflammatory signaling pathways revealed that it could inhibit the production of pro-inflammatory cytokines, thus potentially offering therapeutic benefits for inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| 6-(2,3-Difluorophenyl)picolinimidamide hydrochloride | 1179362-58-3 | C12H10ClF2N3 | Contains difluorophenyl group; used in similar applications |
| 6-(3-Chlorophenyl)picolinimidamide hydrochloride | 1179361-80-1 | C13H13ClN3O | Chlorine substitution may alter reactivity and biological activity |
| Picolinimidamide hydrochloride | 51285-26-8 | C6H8ClN3 | Simpler structure; serves as a comparison for more complex derivatives |
The unique methoxy substitution on the phenyl ring of this compound is believed to influence its solubility and reactivity compared to other structural analogs.
Q & A
Q. What are the optimal synthetic routes for 6-(3-Methoxyphenyl)picolinimidamide hydrochloride, and how can reaction conditions be systematically optimized?
- Methodological Answer : Utilize statistical Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) and their interactions. Fractional factorial designs can reduce the number of trials while capturing nonlinear effects . For reaction optimization, employ computational reaction path searches (e.g., quantum chemical calculations) to predict energy barriers and intermediate stability, narrowing experimental parameters . Validate predictions via small-scale reactions monitored by HPLC or NMR for yield and purity assessment .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine orthogonal analytical techniques:
- LC-MS : Quantify purity and detect impurities using reverse-phase chromatography with UV/Vis and mass detection .
- NMR Spectroscopy : Confirm structural integrity via H/C NMR, focusing on aromatic proton splitting patterns and imidamide group resonance .
- XRD : Resolve crystalline structure ambiguities, particularly for hydrochloride salt formation .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Conduct hazard assessments using Safety Data Sheets (SDS) for analogous aryl-imidamide hydrochlorides (e.g., toxicity profiles, flammability) .
- Implement fume hood use for synthesis, inert atmosphere storage to prevent hydrolysis, and rigorous waste segregation (e.g., halogenated vs. non-halogenated solvents) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Design accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS and track hygroscopicity using dynamic vapor sorption (DVS). Compare results to Arrhenius model predictions for shelf-life extrapolation .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and stability of this compound under varying experimental conditions?
- Methodological Answer :
- DFT Calculations : Model electron density distribution to identify nucleophilic/electrophilic sites and predict hydrolysis pathways .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., aqueous vs. aprotic media) to assess aggregation tendencies .
- QSAR Models : Correlate substituent effects (e.g., methoxy group position) with stability using historical data from analogous picolinimidamide derivatives .
Q. How can researchers resolve contradictory data regarding the compound’s biological activity across different assay systems?
- Methodological Answer :
- Meta-Analysis : Apply statistical frameworks (e.g., random-effects models) to harmonize data from cell-free (e.g., enzyme inhibition) and cell-based assays .
- Experimental Controls : Standardize assay conditions (e.g., ATP levels in kinase assays, serum concentration in cell cultures) to isolate confounding variables .
- Mechanistic Profiling : Use CRISPR screening or proteomics to identify off-target interactions that may explain discrepancies .
Q. What methodologies enable scalable synthesis of this compound without compromising purity?
- Methodological Answer :
- Flow Chemistry : Optimize residence time and mixing efficiency to minimize byproducts during imidamide formation .
- In-line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate conversions .
- Crystallization Engineering : Use anti-solvent addition protocols to enhance crystal habit and reduce occluded impurities .
Q. How can researchers correlate in vitro findings with in vivo pharmacokinetic profiles for this compound?
- Methodological Answer :
- PBPK Modeling : Parameterize models with logP, plasma protein binding, and CYP450 metabolism data from liver microsome studies .
- Tracer Studies : Radiolabel the methoxyphenyl moiety (C) to track absorption/distribution in rodent models .
- Interspecies Scaling : Apply allometric principles to extrapolate human clearance rates from preclinical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
